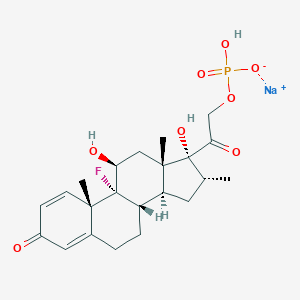

Dexamethasone 21-(sodium hydrogen phosphate)

Descripción general

Descripción

Dexamethasone 21-(sodium hydrogen phosphate): is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressant properties. It is a derivative of dexamethasone, modified to enhance its solubility and stability for various medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 21-(sodium hydrogen phosphate) typically begins with dexamethasone acetate epoxide as the starting material. The process involves several key steps:

Ring-Opening Reaction: Dexamethasone acetate epoxide undergoes a ring-opening reaction.

Recrystallization: The product is recrystallized to purify it.

Base-Catalyzed Hydrolysis: The compound is hydrolyzed using a base.

Esterification: Pyrophosphoryl chloride is used for esterification.

Neutralization and Salification: The product is neutralized and converted into its sodium salt form.

Industrial Production Methods: In industrial settings, the production of dexamethasone 21-(sodium hydrogen phosphate) involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Dexamethasone 21-(sodium hydrogen phosphate) can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced, although this is less common in typical applications.

Substitution: Substitution reactions can occur, especially involving the phosphate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Phosphorylation reagents such as pyrophosphoryl chloride are used.

Major Products:

Oxidation: Oxidized derivatives of dexamethasone.

Reduction: Reduced forms of dexamethasone.

Substitution: Various phosphorylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Dexamethasone sodium phosphate is characterized by its ability to influence multiple physiological processes, particularly:

- Anti-inflammatory Action : Reduces inflammation by inhibiting the migration of leukocytes and suppressing the release of inflammatory mediators.

- Immunosuppressive Effects : Modulates immune responses, making it effective in autoimmune disorders and for preventing transplant rejection.

Clinical Applications

The compound has a diverse array of clinical applications across various medical specialties:

Endocrine Disorders

- Used in the management of adrenal insufficiency and conditions requiring glucocorticoid replacement therapy.

Rheumatic Disorders

- Effective in treating rheumatoid arthritis, systemic lupus erythematosus, and other connective tissue diseases.

Dermatologic Conditions

- Indicated for severe dermatitis, allergic reactions, and conditions like psoriasis.

Respiratory Diseases

- Administered for acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).

Gastrointestinal Disorders

- Utilized in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.

Hematologic Disorders

- Employed in managing autoimmune hemolytic anemia and thrombocytopenic purpura.

Neoplastic Diseases

- Used for palliative care in leukemias and lymphomas, particularly in pediatric patients with acute leukemia.

Nervous System Disorders

- Indicated for cerebral edema and acute exacerbations of multiple sclerosis.

Administration Routes

Dexamethasone sodium phosphate can be administered through various routes depending on the condition being treated:

| Route | Indications |

|---|---|

| Intravenous (IV) | Severe allergic reactions, shock, cerebral edema |

| Intramuscular (IM) | Autoimmune disorders, rheumatic diseases |

| Intra-Articular | Joint inflammation due to arthritis |

| Intralesional | Localized skin conditions like keloids |

Case Studies

Case Study 1: Treatment of Acute Asthma Exacerbation

A clinical trial involving patients with severe asthma exacerbations demonstrated that dexamethasone sodium phosphate significantly improved lung function within 24 hours compared to placebo, highlighting its rapid action in respiratory distress situations .

Case Study 2: Management of Cerebral Edema

In a cohort study of patients undergoing brain surgery, those treated with dexamethasone sodium phosphate experienced reduced intracranial pressure and shorter recovery times compared to those receiving standard care .

Case Study 3: Autoimmune Hemolytic Anemia

A retrospective analysis revealed that patients with autoimmune hemolytic anemia responded favorably to dexamethasone sodium phosphate therapy, achieving remission rates exceeding 70% within three months of treatment .

Mecanismo De Acción

Molecular Targets and Pathways: Dexamethasone 21-(sodium hydrogen phosphate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .

Comparación Con Compuestos Similares

Betamethasone 21-(sodium hydrogen phosphate): Similar in structure and function but differs in potency and side effect profile.

Hydrocortisone 21-(sodium hydrogen phosphate): Less potent but commonly used for its broader safety profile.

Uniqueness: Dexamethasone 21-(sodium hydrogen phosphate) is unique due to its high potency and long duration of action, making it particularly effective for severe inflammatory and autoimmune conditions .

Actividad Biológica

Dexamethasone 21-(sodium hydrogen phosphate) is a synthetic glucocorticoid belonging to the class of corticosteroids. It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of dexamethasone, modified to enhance solubility and bioavailability, making it suitable for various therapeutic applications, including treatment for autoimmune diseases, allergies, and certain cancers.

Dexamethasone exerts its biological effects primarily through the activation of the glucocorticoid receptor (GR). Upon binding to GR, dexamethasone modulates gene expression, leading to anti-inflammatory effects by:

- Inhibition of Pro-inflammatory Cytokines : Dexamethasone suppresses the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in inflammatory responses.

- Regulation of Immune Response : It alters the activity of immune cells, including lymphocytes and macrophages, promoting a shift from a pro-inflammatory to an anti-inflammatory state.

- Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) Axis : Dexamethasone reduces the secretion of endogenous corticosteroids by inhibiting the HPA axis, which can lead to decreased adrenal function over prolonged use .

Pharmacokinetics

The pharmacokinetic profile of dexamethasone 21-(sodium hydrogen phosphate) is characterized by:

- Bioavailability : Approximately 80-90% when administered orally.

- Protein Binding : About 77% bound to plasma proteins.

- Metabolism : Primarily metabolized in the liver.

- Half-life : Biological half-life ranges from 36 to 54 hours; plasma half-life is about 4 to 5 hours .

Therapeutic Applications

Dexamethasone is indicated for various conditions due to its anti-inflammatory and immunosuppressive properties:

- Rheumatic Disorders : Effective in managing conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Respiratory Conditions : Used in treating severe asthma and chronic obstructive pulmonary disease (COPD).

- Cancer Therapy : Employed as part of chemotherapy regimens for certain malignancies.

- Preterm Labor : Administered to enhance fetal lung maturity in cases of preterm labor .

Study on Lupus Nephritis

A significant study explored the efficacy of a polyethylene glycol-based prodrug of dexamethasone (ZSJ-0228) in lupus-prone mice. This prodrug was designed to self-assemble into micelles, enhancing solubility and targeting inflammatory sites. Key findings included:

- Improved survival rates in treated mice compared to those receiving standard dexamethasone.

- Significant reduction in proteinuria and histological evidence of nephritis resolution in the ZSJ-0228 group.

- The study highlighted that ZSJ-0228 could deliver dexamethasone locally without triggering systemic side effects .

Oral Ulcer Treatment

Research involving dexamethasone sodium phosphate-loaded chitosan delivery systems demonstrated effective treatment outcomes for oral ulcers. The study reported:

- Enhanced healing rates in patients receiving liposomal formulations compared to conventional treatments.

- Improved patient compliance due to reduced frequency of administration and localized action .

Comparative Efficacy of Dexamethasone Formulations

| Formulation Type | Efficacy (Reduction in Symptoms) | Side Effects |

|---|---|---|

| Standard Dexamethasone | Moderate | High (systemic effects) |

| ZSJ-0228 Prodrug | High | Low (localized effects) |

| Liposomal Dexamethasone | High | Moderate |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 80–90% |

| Protein Binding | 77% |

| Liver Metabolism | Yes |

| Biological Half-life | 36–54 hours |

| Plasma Half-life | 4–5 hours |

Q & A

Basic Research Questions

Q. How is Dexamethasone 21-(sodium hydrogen phosphate) chemically characterized, and what are its pharmacopeial compliance requirements?

Dexamethasone 21-(sodium hydrogen phosphate) is chemically defined as a 21-phosphorylated glucocorticoid with the molecular formula C22H28FNa2O8P and a molecular weight of 516.41 . Pharmacopeial standards (USP, EP) require it to contain 97.0%–102.0% of the active compound on an anhydrous basis, verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm . Key identification methods include thin-layer chromatography (TLC) using chloroform-methanol-water (180:15:1) as the mobile phase and comparison of Rf values against a reference standard .

Q. What are the critical steps in synthesizing and purifying Dexamethasone 21-phosphate derivatives?

The synthesis involves esterification of dexamethasone at the 21-hydroxyl group using phosphorylating agents (e.g., phosphorus oxychloride). A validated protocol includes refluxing dexamethasone with 4-bromobutyryl chloride and potassium carbonate in tetrahydrofuran, followed by substitution with silver nitrate to yield derivatives like dexamethasone 21-(4-nitrooxybutyrate) . Purification requires recrystallization from ethanol-water mixtures to achieve ≥98% purity, monitored by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the purity of Dexamethasone 21-(sodium hydrogen phosphate) assessed in compliance with USP guidelines?

USP methods specify HPLC using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient elution. Quantification is performed against a USP reference standard, with system suitability criteria including a tailing factor ≤2.0 and resolution ≥2.0 from known impurities (e.g., dexamethasone alcohol, phosphate esters) . Impurity limits are set at ≤0.5% for individual impurities and ≤1.0% for total impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative studies of Dexamethasone 21-phosphate and its acetate derivatives?

Studies comparing anti-inflammatory efficacy or pharmacokinetics must standardize formulations (e.g., aqueous vs. lipid-based carriers) and administration routes (intravenous vs. intra-articular). For example, passive-fixation lead models in cardiac pacing studies require matched dosing (e.g., 3.33 mg dexamethasone phosphate vs. 4 mg acetate) and longitudinal monitoring of inflammatory markers (e.g., IL-6, TNF-α) at 24-hour intervals . Contradictory data on bioavailability may arise from differences in phosphate ester hydrolysis rates in vivo, necessitating enzyme activity assays (e.g., alkaline phosphatase kinetics) .

Q. How can researchers resolve contradictions in stability data for Dexamethasone 21-phosphate formulations under varying pH conditions?

Stability studies must account for pH-dependent hydrolysis: the compound degrades rapidly at pH <5.0 (half-life <24 hours) but remains stable at pH 7.0–8.5 for ≥30 days . Conflicting reports often stem from buffer system variations (e.g., citrate vs. phosphate buffers). A robust protocol includes forced degradation studies (40°C/75% RH for 3 months) with ion-pair HPLC to quantify degradation products (e.g., dexamethasone alcohol, orthophosphate) .

Q. What advanced analytical techniques are recommended for characterizing Dexamethasone 21-phosphate interactions with cyclodextrins?

Phase solubility studies using β-cyclodextrin in aqueous solutions (25°C) can determine inclusion complex stoichiometry (typically 1:1) via Job’s plot . Fourier-transform infrared spectroscopy (FTIR) identifies shifts in the phosphate ester peak (1250 cm<sup>−1</sup>) upon complexation, while molecular docking simulations (e.g., AutoDock Vina) predict binding energies and orientation .

Q. Methodological Challenges and Solutions

Q. How should researchers optimize dissolution testing for Dexamethasone 21-phosphate in biphasic release formulations?

USP Apparatus II (paddle) at 50 rpm in 900 mL phosphate buffer (pH 6.8) is standard, but biphasic systems (e.g., lipid-core nanoparticles) require modified methods:

- Immediate release phase: Sampling at 5, 10, and 15 minutes in 0.1 N HCl.

- Sustained release phase: Switch to pH 7.4 buffer with 1% SDS at 60 minutes. Validate using similarity factors (f2 >50) against reference profiles .

Q. What strategies mitigate matrix interference in Dexamethasone 21-phosphate quantification from biological samples?

Solid-phase extraction (SPE) with C18 cartridges and methanol elution reduces plasma protein interference. For LC-MS/MS, use deuterated dexamethasone-d4 as an internal standard and a mobile phase of 0.1% formic acid in acetonitrile-water (70:30). Limit of quantification (LOQ) can reach 0.1 ng/mL with electrospray ionization (ESI) in negative mode .

Propiedades

IUPAC Name |

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFYYBWKRACSJ-WKSAPEMMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FNaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940150 | |

| Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869-92-7 | |

| Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.